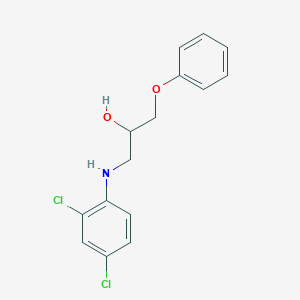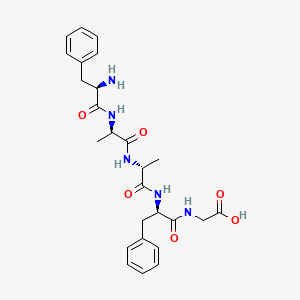
D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-フェニルアラニル-D-アラニル-D-アラニル-D-フェニルアラニルグリシン: は、D-フェニルアラニン、D-アラニン、D-アラニン、D-フェニルアラニン、グリシンという5つのアミノ酸で構成された合成ペプチドです。
準備方法
合成経路と反応条件: D-フェニルアラニル-D-アラニル-D-アラニル-D-フェニルアラニルグリシンの合成には、通常、固相ペプチド合成 (SPPS) が用いられます。この方法は、固体樹脂に固定された増殖中のペプチド鎖に、保護されたアミノ酸を順次付加することを可能にする方法です。このプロセスには以下が含まれます。
カップリング: アミノ酸は、HBTU (O-ベンゾトリアゾール-N,N,N’,N’-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート) や DIC (N,N’-ジイソプロピルカルボジイミド) などの試薬を使用してカップリングされます。
脱保護: アミノ酸の保護基は、TFA (トリフルオロ酢酸) を使用して除去されます。
切断: 最終的なペプチドは樹脂から切断され、HPLC (高速液体クロマトグラフィー) を使用して精製されます。
工業的生産方法: D-フェニルアラニル-D-アラニル-D-アラニル-D-フェニルアラニルグリシンなどのペプチドの工業的生産には、SPPSプロセスを合理化する自動ペプチド合成機が用いられることが多くあります。これらの機械は、高精度で効率的に大規模合成を行うことができます。
化学反応の分析
反応の種類: D-フェニルアラニル-D-アラニル-D-アラニル-D-フェニルアラニルグリシンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: フェニルアラニン残基は酸化されてキノンを形成する可能性があります。
還元: 還元反応は、ペプチド結合または側鎖を標的とする可能性があります。
置換: 置換反応は、アミノ酸側鎖、特にフェニルアラニン残基で起こる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) などの試薬を、酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの試薬を使用します。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬を、塩基性条件下で使用します。
主な生成物:
酸化: キノンまたは他の酸化誘導体の生成。
還元: 還元されたペプチドまたはアミノ酸誘導体の生成。
置換: 側鎖が修飾された置換ペプチドの生成。
科学研究への応用
化学: D-フェニルアラニル-D-アラニル-D-アラニル-D-フェニルアラニルグリシンは、ペプチド合成と構造活性相関の研究に使用されます。ペプチドの挙動と相互作用を理解するためのモデル化合物として役立ちます。
生物学: 生物学的研究では、このペプチドは、タンパク質-タンパク質相互作用、酵素-基質相互作用、受容体結合を研究するために使用されます。また、酵素アッセイの基質としても使用できます。
医学: D-フェニルアラニル-D-アラニル-D-アラニル-D-フェニルアラニルグリシンは、特にペプチドベースの治療薬の設計における創薬に潜在的な用途があります。その安定性と酵素分解に対する耐性により、治療用ペプチドの候補となります。
産業: 工業分野では、このペプチドは、その独自の構造的特性により、ハイドロゲルやナノマテリアルなどのバイオマテリアルの開発に使用できます。
科学的研究の応用
Chemistry: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide behavior and interactions.
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate interactions, and receptor binding. It can also be used as a substrate in enzymatic assays.
Medicine: this compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it a candidate for therapeutic peptides.
Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, due to its unique structural properties.
作用機序
D-フェニルアラニル-D-アラニル-D-アラニル-D-フェニルアラニルグリシンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。このペプチドは、水素結合、疎水性相互作用、ファンデルワールス力を通じてこれらの標的に結合できます。この結合は、標的の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物:
D-フェニルアラニル-D-アラニル-D-アラニン: 類似の構造的特徴を持つより短いペプチド。
D-アラニル-D-アラニル-D-フェニルアラニルグリシン: 異なる配列であるが、類似のアミノ酸組成を持つペプチド。
D-フェニルアラニル-D-アラニル-D-アラニル-D-グリシン: 類似の配列であるが、フェニルアラニン残基が1つ少ないペプチド。
独自性: D-フェニルアラニル-D-アラニル-D-アラニル-D-フェニルアラニルグリシンは、その特定の配列と2つのフェニルアラニン残基の存在によって独自であり、その独自の化学的および生物学的特性に貢献しています。この配列におけるD-アミノ酸とグリシンの組み合わせは、安定性と酵素分解に対する耐性を提供し、様々な用途に役立ちます。
類似化合物との比較
D-Phenylalanyl-D-alanyl-D-alanine: A shorter peptide with similar structural features.
D-Alanyl-D-alanyl-D-phenylalanylglycine: A peptide with a different sequence but similar amino acid composition.
D-Phenylalanyl-D-alanyl-D-alanyl-D-glycine: A peptide with a similar sequence but lacking one phenylalanine residue.
Uniqueness: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is unique due to its specific sequence and the presence of two phenylalanine residues, which contribute to its distinct chemical and biological properties. The combination of D-amino acids and glycine in this sequence provides stability and resistance to enzymatic degradation, making it valuable for various applications.
特性
CAS番号 |
644997-45-5 |
|---|---|
分子式 |
C26H33N5O6 |
分子量 |
511.6 g/mol |
IUPAC名 |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H33N5O6/c1-16(30-25(36)20(27)13-18-9-5-3-6-10-18)23(34)29-17(2)24(35)31-21(26(37)28-15-22(32)33)14-19-11-7-4-8-12-19/h3-12,16-17,20-21H,13-15,27H2,1-2H3,(H,28,37)(H,29,34)(H,30,36)(H,31,35)(H,32,33)/t16-,17-,20-,21-/m1/s1 |
InChIキー |
JRVBLYKJHMXCAR-DEPWHIHDSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
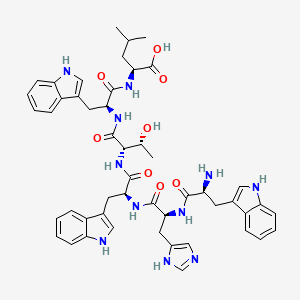
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
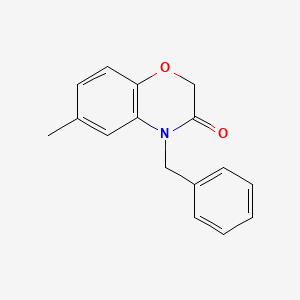
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)


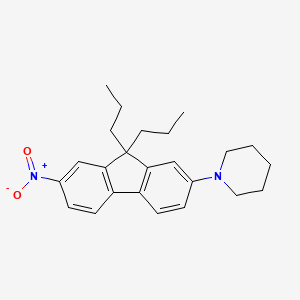
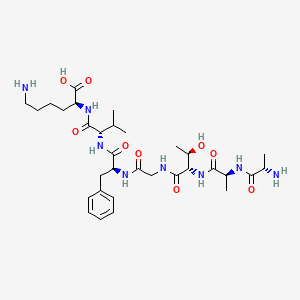
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
